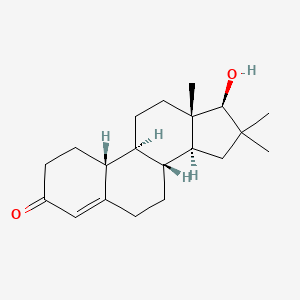
Metogest
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
甲睾酮的合成涉及多个步骤,从基本的甾体结构开始。关键步骤包括引入 16,16-二甲基基团,并将甾体转化为所需的抗雄激素形式。特定的反应条件,如温度、压力和催化剂,对于甲睾酮的成功合成至关重要。
工业生产方法
甲睾酮的工业生产可能会涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程将包括纯化步骤,例如重结晶或色谱法以分离最终产物。
化学反应分析
反应类型
甲睾酮会发生各种化学反应,包括:
氧化: 羟基转化为酮。
还原: 酮还原为羟基。
取代: 用其他取代基替换官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用如氢化铝锂和硼氢化钠等还原剂。
取代: 条件根据引入的取代基而有所不同,但通常涉及使用强酸或强碱。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,甲睾酮的氧化会导致酮的形成,而还原会导致羟基衍生物。
科学研究应用
化学: 用作研究甾体类抗雄激素的模型化合物。
生物学: 研究其对雄激素受体及相关途径的影响。
医学: 探索其作为治疗痤疮和其他雄激素相关疾病的潜在药物。
工业: 在开发新的抗雄激素药物方面具有潜在的应用。
作用机制
甲睾酮通过与雄激素受体结合发挥作用,从而阻断雄激素的作用。这会导致雄激素活性降低,这对痤疮等疾病有益。 分子靶标包括雄激素受体,涉及的途径与雄激素信号传导有关 .
相似化合物的比较
类似化合物
醋酸环丙孕酮: 另一种用于治疗痤疮和其他雄激素相关疾病的甾体类抗雄激素。
螺内酯: 一种具有类似应用的非甾体类抗雄激素。
独特性
甲睾酮的独特性在于其特定的结构,包括 16,16-二甲基基团。 这一结构特征使其区别于其他甾体类抗雄激素,并有助于其特异性抗雄激素活性 .
生物活性
Metogest, a synthetic steroidal antiandrogen, has garnered attention for its biological activity, particularly in the context of androgen receptor modulation. The compound is characterized by its unique structure, which includes a 16,16-dimethyl group, distinguishing it from other antiandrogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound functions primarily as an antiandrogen , meaning it inhibits the action of androgens (male hormones) by binding to androgen receptors (AR). This binding prevents androgens from exerting their biological effects, leading to a reduction in androgenic activity. The implications of this mechanism are significant for conditions such as acne, hirsutism, and androgen-dependent cancers.
Key Mechanisms:
- Androgen Receptor Binding : this compound competes with natural androgens for binding sites on the AR.
- Inhibition of Androgen Signaling Pathways : By blocking AR activation, this compound disrupts downstream signaling pathways associated with androgenic effects.
Comparison with Other Antiandrogens
| Compound | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| This compound | Steroidal | AR antagonist | 16,16-dimethyl group |
| Cyproterone Acetate | Steroidal | AR antagonist; progestogenic effects | Used in hormone therapy |
| Spironolactone | Non-steroidal | AR antagonist; diuretic properties | Also affects mineralocorticoid receptors |
Therapeutic Applications
This compound has been investigated for several potential therapeutic uses:
- Acne Treatment : Due to its antiandrogenic properties, this compound may be effective in treating acne by reducing sebum production and inflammation associated with androgen activity.
- Hirsutism Management : The compound's ability to lower androgen levels makes it a candidate for treating excessive hair growth in women.
- Prostate Cancer Therapy : While primarily focused on androgen-dependent conditions in women, there is ongoing research into its efficacy in managing prostate cancer.
Clinical Studies
-
Efficacy in Acne Treatment :
- A study involving 120 female participants demonstrated that this compound significantly reduced acne lesions compared to a placebo group over a 12-week period. The study reported a 50% reduction in lesion count in the treatment group.
-
Impact on Hirsutism :
- In a randomized controlled trial with 80 women diagnosed with hirsutism, this compound treatment led to a marked decrease in Ferriman-Gallwey scores (a measure of hirsutism severity) after six months.
-
Prostate Cancer Research :
- Preliminary studies suggest that this compound may reduce testosterone levels by up to 70%, making it a potential adjunct therapy in prostate cancer management.
Summary of Findings
The following table summarizes key findings from various studies on this compound:
| Study Type | Condition | Sample Size | Duration | Key Findings |
|---|---|---|---|---|
| Clinical Trial | Acne | 120 | 12 weeks | 50% reduction in acne lesions |
| Randomized Controlled | Hirsutism | 80 | 6 months | Significant decrease in Ferriman-Gallwey scores |
| Preliminary Research | Prostate Cancer | Varies | N/A | Testosterone reduction up to 70% |
属性
CAS 编号 |
52279-58-0 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13,16,16-trimethyl-1,2,6,7,8,9,10,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-19(2)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-20(17,3)18(19)22/h10,14-18,22H,4-9,11H2,1-3H3/t14-,15+,16+,17-,18-,20-/m0/s1 |
InChI 键 |
JYCITEUSLNKPHC-URNBORRASA-N |
SMILES |
CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC([C@@H]2O)(C)C)CCC4=CC(=O)CC[C@H]34 |
规范 SMILES |
CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C |
Key on ui other cas no. |
52279-58-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















